TOP5668

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

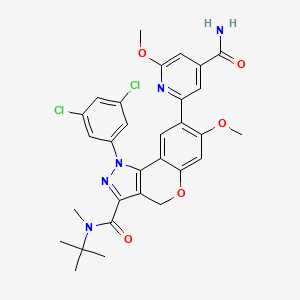

C30H29Cl2N5O5 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

N-tert-butyl-8-(4-carbamoyl-6-methoxy-2-pyridinyl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[3,4-d]pyrazole-3-carboxamide |

InChI |

InChI=1S/C30H29Cl2N5O5/c1-30(2,3)36(4)29(39)26-21-14-42-24-13-23(40-5)19(22-7-15(28(33)38)8-25(34-22)41-6)12-20(24)27(21)37(35-26)18-10-16(31)9-17(32)11-18/h7-13H,14H2,1-6H3,(H2,33,38) |

InChI Key |

KHFDMQLZAPGVBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=NC(=CC(=C4)C(=O)N)OC)OC)C5=CC(=CC(=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

TOP5668: A Technical Guide to a Novel Oral FSHR Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of TOP5668, a small molecule being investigated for its potential in reproductive medicine. It details the compound's mechanism of action, presents key preclinical data, and outlines the experimental protocols used for its characterization.

Introduction

This compound is an orally active, small molecule that functions as a highly selective, allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2][3][4][5] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH), this compound offers a more convenient treatment modality for female infertility, including applications in ovulation induction and controlled ovarian stimulation for in-vitro fertilization (IVF).[2][4][6][7] Its unique mechanism of action and selective activity distinguish it from both the endogenous ligand and other synthetic modulators.[2][3][4]

Mechanism of Action

The Follicle-Stimulating Hormone Receptor is a G-protein coupled receptor (GPCR) crucial for reproduction.[8][9] The endogenous ligand, FSH, binds to the large extracellular domain of the receptor. In contrast, this compound is an allosteric agonist, meaning it binds to a distinct site located within the transmembrane domain of the FSHR.[5][6]

Upon binding, this compound stabilizes an active conformation of the receptor, initiating intracellular signaling. The primary pathway activated by the FSHR is the Gαs-adenylyl cyclase cascade, which leads to an increase in intracellular cyclic AMP (cAMP).[2][4][8][9] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the CREB transcription factor, to promote the expression of genes essential for follicular development (folliculogenesis) and steroidogenesis, such as estradiol (B170435) production in granulosa cells.[2][4][10]

Unlike the related compound TOP5300, which exhibits mixed agonism at both the FSHR and the Luteinizing Hormone/Choriogonadotropin Receptor (LH/CGR), this compound demonstrates sole and selective agonist activity at the FSHR.[2][3][4][5]

Preclinical Efficacy and Potency

This compound has been evaluated in several preclinical models to determine its biological activity and potency. The compound consistently mimics the activity of rec-hFSH, leading to folliculogenesis and superovulation in rodent models.[2][3][4]

Quantitative analysis in cell-based assays demonstrates this compound's potent and selective agonism. Key findings are summarized below.

| Cell Type | Species | Assay Endpoint | This compound EC₅₀ | Comparator (TOP5300) EC₅₀ | Notes |

| Human Granulosa-Lutein Cells | Human | 17β-Estradiol Production | 15 nM[10] | 474 nM[10] | This compound is ~30-fold more potent than TOP5300.[10] |

| Rat Granulosa Cells | Rat | Estradiol Production | - | - | This compound was 5-fold more potent than TOP5300.[10] |

| CHO-FSHR | Hamster | cAMP Production | - | - | Exhibited sole FSHR agonist activity.[2][3][4] |

| CHO-LH/CGR | Hamster | cAMP Production | No Activity | Active | Confirms selectivity for FSHR over LH/CGR.[2][3][4] |

| CHO-TSHR | Hamster | cAMP Production | No Activity | No Activity | Confirms selectivity over TSHR.[2][3][4] |

Table 1: Summary of In Vitro Quantitative Data for this compound.

In pooled human granulosa cells, this compound was found to be 10-fold more potent than its counterpart, TOP5300.[4][11][12] Furthermore, both this compound and TOP5300 achieved a substantially greater maximal estradiol response compared to rec-hFSH.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.

This assay is designed to assess the specific activity and selectivity of compounds on gonadotropin receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express either the human FSH receptor (CHO-FSHR), LH/CG receptor (CHO-LH/CGR), or Thyroid Stimulating Hormone receptor (CHO-TSHR) are used.[2][4]

-

Protocol:

-

Cells are seeded into multi-well plates and cultured to sub-confluence.

-

The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are treated with a dilution series of this compound or control compounds. To assess allosteric agonism, compounds are often tested in the presence of a low, fixed concentration (e.g., EC₂₀) of the respective recombinant hormone (rec-hFSH, hCG, or TSH).[2]

-

Following an incubation period, cells are lysed.

-

The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data are normalized and fitted to a four-parameter logistic equation to determine EC₅₀ values.

-

This protocol provides a translational assessment of a compound's ability to stimulate steroidogenesis in a disease-relevant cell type.

-

Cell Source: Human granulosa-lutein cells are obtained from follicular aspirates of consenting patients undergoing IVF cycles.[2][8][10]

-

Protocol:

-

Follicular aspirates are processed to isolate granulosa cells. To ensure sufficient cell numbers, cells from multiple patients may be pooled.[2][10]

-

Cells are cultured for approximately one week to allow them to recover and regain responsiveness to gonadotropins.[2][3][8]

-

After the recovery period, cells are challenged with a concentration gradient of this compound, rec-hFSH (as a positive control), or vehicle.

-

The cells are incubated for a defined period (e.g., 48-72 hours) to allow for steroid production.

-

The culture supernatant is collected, and the concentration of 17β-estradiol is measured using a validated immunoassay (e.g., ELISA or RIA).

-

Results are plotted as estradiol concentration versus compound concentration to determine potency (EC₅₀) and maximal efficacy (Eₘₐₓ).

-

This animal model is used to confirm that in vitro activity translates to a physiological response.

-

Model: Immature female rats (e.g., 21-25 days old) are used as they have not yet begun their natural estrous cycles, providing a low-gonadotropin environment.

-

Protocol:

-

Animals are administered this compound orally once daily for several consecutive days.

-

Control groups receive vehicle or a daily injection of rec-hFSH.

-

At the end of the treatment period, animals are euthanized.

-

Ovaries are collected, weighed, and processed for histological analysis to assess follicular development (e.g., counting follicles at different stages of maturation).

-

In some studies, superovulation is induced by administering hCG prior to study termination, and the number of ovulated oocytes is quantified.[2][3][4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. femtechinsider.com [femtechinsider.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism | Semantic Scholar [semanticscholar.org]

- 12. ogsos.com [ogsos.com]

The Role of TOP5668 in Follicular Genesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folliculogenesis, a cornerstone of female reproductive health, is intricately governed by the follicle-stimulating hormone (FSH). Conventional infertility treatments have predominantly relied on injectable recombinant FSH (rec-hFSH) to stimulate follicular development. This whitepaper delves into the molecular characteristics and biological functions of TOP5668, a novel, orally active, small-molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR). By mimicking the biological activity of endogenous FSH, this compound presents a promising alternative for controlled ovarian stimulation. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a highly selective, orally bioavailable small molecule that functions as an allosteric agonist of the FSH receptor.[1][2] Unlike the native ligand, FSH, which binds to the extracellular domain of the receptor, allosteric modulators bind to a different site on the receptor, inducing a conformational change that triggers downstream signaling.[3][4] Preclinical studies have demonstrated that this compound effectively mimics the biological effects of rec-hFSH, stimulating follicular development and estradiol (B170435) production, key processes in follicular genesis.[1][2][5] Its oral route of administration offers a significant advantage in patient convenience over traditional injectable gonadotropins.[1][6]

Quantitative Efficacy of this compound

The biological activity of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency and selectivity.

Table 1: In Vitro Activity of this compound in FSHR-Expressing Cells

| Cell Type | Assay | Parameter | Value | Reference |

| CHO-hFSHR | cAMP Production | EC50 | Not explicitly stated, but shown to be a full agonist | [2] |

| Rat Granulosa Cells | Estradiol Production | - | Stimulated concentration-dependent increases | [1][2] |

| Human Granulosa-Lutein Cells | Estradiol Production | Potency vs. TOP5300 | 10-fold more potent | [1][2] |

| Human Granulosa-Lutein Cells | Estradiol Production | EC50 | 15 nM | [2] |

Table 2: In Vivo Activity of this compound

| Animal Model | Effect | Efficacy Comparison | Reference |

| Immature Rat | Follicular Development | Same efficacy as rec-hFSH | [1][2][5] |

| Rat and Mice | Folliculogenesis and Superovulation | Led to both effects | [1][2][5] |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR).[1][7] Upon binding, it induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors like CREB. This signaling cascade ultimately results in the increased expression of genes involved in steroidogenesis, such as aromatase, leading to the production of estradiol from androgens within the granulosa cells.[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro FSHR Activation Assay in CHO Cells

This protocol describes the measurement of cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human FSH receptor (hFSHR).

Materials:

-

CHO cells stably transfected with hFSHR (CHO-hFSHR)

-

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Recombinant human FSH (rec-hFSH) as a positive control

-

cAMP assay kit (e.g., AlphaScreen or FRET-based)

-

384-well white opaque plates

Procedure:

-

Cell Culture: Culture CHO-hFSHR cells in DMEM/F12 with 10% FBS at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 3-4 days when they reach 70-80% confluency.

-

Cell Seeding: Harvest cells using a non-enzymatic cell dissociation solution. Centrifuge and resuspend in assay buffer to the desired concentration. Seed the cells into a 384-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound and rec-hFSH in the assay buffer.

-

Cell Stimulation: Add the diluted compounds to the wells containing the cells. Incubate for the recommended time at room temperature or 37°C as per the assay kit instructions.

-

cAMP Measurement: Following stimulation, lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and rec-hFSH. Fit the data to a sigmoidal dose-response curve to determine the EC50.

Estradiol Production Assay in Cultured Rat Granulosa Cells

This protocol outlines the procedure for measuring estradiol production in primary rat granulosa cells treated with this compound.

Materials:

-

Immature female rats (e.g., 21-25 days old)

-

Diethylstilbestrol (DES)

-

Culture medium (e.g., DMEM/F12) with supplements (e.g., insulin, transferrin, selenium)

-

This compound

-

rec-hFSH

-

Estradiol ELISA kit

-

48-well culture plates

Procedure:

-

Animal Priming: Implant immature female rats with DES pellets to stimulate follicular development.

-

Granulosa Cell Isolation: After 4-5 days, euthanize the rats and dissect the ovaries. Puncture the antral follicles with a fine needle to release the granulosa cells into the culture medium.

-

Cell Culture: Wash the cells and determine cell viability and number. Seed the granulosa cells into 48-well plates and culture overnight.

-

Cell Treatment: Replace the medium with fresh medium containing a saturating concentration of androstenedione and varying concentrations of this compound or rec-hFSH.

-

Supernatant Collection: Incubate the cells for 48-72 hours. Collect the culture supernatant for estradiol measurement.

-

Estradiol Measurement: Quantify the concentration of estradiol in the supernatant using a competitive ELISA kit following the manufacturer's instructions.

-

Data Analysis: Plot the estradiol concentration against the log concentration of the test compounds to determine the dose-response relationship.

Estradiol Production in Human Granulosa-Lutein Cells

This protocol details the methodology for assessing the effect of this compound on estradiol production in human granulosa-lutein cells obtained from IVF patients.

Materials:

-

Follicular fluid from patients undergoing oocyte retrieval for IVF

-

Ficoll-Paque or similar density gradient medium

-

Culture medium (e.g., McCoy's 5A) with supplements

-

This compound

-

rec-hFSH

-

Androstenedione

-

Estradiol ELISA kit

-

Culture plates

Procedure:

-

Cell Isolation: Pool the follicular fluid from multiple patients. Layer the fluid over a density gradient medium and centrifuge to separate the granulosa cells from red blood cells.

-

Cell Culture: Collect the granulosa cell layer, wash, and culture in a suitable medium. The cells are typically cultured for a period to allow them to recover and regain responsiveness to gonadotropins.

-

Cell Treatment: After the recovery period, treat the cells with androstenedione and different concentrations of this compound or rec-hFSH.

-

Estradiol Measurement: After an incubation period (e.g., 48 hours), collect the culture medium and measure the estradiol concentration using an ELISA kit.

-

Data Analysis: Analyze the dose-dependent effect of this compound on estradiol production.

Experimental Workflow Visualization

The following diagram illustrates the typical preclinical evaluation workflow for a novel FSHR agonist like this compound.

Conclusion

This compound represents a significant advancement in the field of reproductive medicine. As a potent and selective oral FSHR allosteric agonist, it has demonstrated comparable efficacy to recombinant FSH in preclinical models of follicular genesis. The data presented in this technical guide underscore its potential as a more convenient and patient-friendly option for the treatment of infertility. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel compounds targeting the FSH receptor. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. innoprot.com [innoprot.com]

The Effect of TOP5668 on Testosterone Production in Stromal Cells: A Technical Guide

Disclaimer: Extensive literature searches did not yield any specific information on a compound designated "TOP5668" and its effects on testosterone (B1683101) production in stromal cells. Therefore, this document serves as an in-depth technical template. It outlines the methodologies, data presentation, and signaling pathways that would be relevant for investigating a hypothetical compound, herein referred to as "Compound X," with a presumed modulatory effect on testosterone synthesis in this cell type. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Stromal cells within steroidogenic tissues, such as the testes and ovaries, play a crucial role in regulating the synthesis of sex hormones, including testosterone.[1][2] These cells are not only structural components but are also active participants in the intricate signaling networks that govern steroidogenesis.[3][4] Testosterone, the primary male sex hormone, is essential for the development and maintenance of male reproductive tissues and secondary sexual characteristics.[5][6][7] Its production is a multi-step process involving a cascade of enzymatic reactions.[8][9]

The modulation of testosterone production by stromal cells presents a therapeutic target for a range of conditions, from hormonal deficiencies to certain types of cancer. This document will explore the hypothetical effects of "Compound X" on testosterone production in stromal cells, detailing the experimental protocols to elucidate its mechanism of action and presenting a framework for data analysis and visualization.

Hypothetical Mechanism of Action of Compound X

It is hypothesized that Compound X modulates testosterone production in stromal cells by interacting with key signaling pathways. Two plausible, non-mutually exclusive mechanisms are proposed:

-

Modulation of the Androgen Receptor (AR) Signaling Cascade: Compound X may act as an agonist or antagonist of the androgen receptor, influencing the expression of genes involved in testosterone synthesis. Androgen receptor activation can trigger non-genomic signaling cascades, such as the activation of the Epidermal Growth Factor Receptor (EGFR) pathway, which has been shown to occur in prostate stromal cells.[10]

-

Interaction with Steroidogenic Enzymes: Compound X could directly or indirectly affect the activity of enzymes critical for the conversion of cholesterol to testosterone, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][11]

The following sections will outline the experimental approaches to investigate these hypotheses.

Experimental Protocols

Stromal Cell Culture

-

Cell Line: Primary human prostatic stromal cells (HCPSCs) or a relevant immortalized stromal cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

-

Experimental Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 6-well for protein/RNA extraction, 96-well for testosterone assays) at a density of 1 x 10^5 cells/mL and allowed to adhere for 24 hours before treatment.

In Vitro Treatment with Compound X

-

Preparation of Compound X: A stock solution of Compound X is prepared in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the culture medium. The final solvent concentration should be kept constant across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

-

Treatment Conditions: Cells are washed with phosphate-buffered saline (PBS) and then incubated with varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 nM) for a specified time course (e.g., 24, 48, 72 hours).

Measurement of Testosterone Production

Testosterone levels in the cell culture supernatant can be quantified using the following methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect cell culture supernatant at the end of the treatment period.

-

Use a commercial Testosterone ELISA kit following the manufacturer's instructions.[12][13]

-

Briefly, standards and samples are added to a microplate pre-coated with an anti-testosterone antibody.

-

A fixed amount of horseradish peroxidase (HRP)-conjugated testosterone is added, initiating a competitive binding reaction.

-

After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically at 450 nm.

-

The concentration of testosterone is inversely proportional to the color intensity and is calculated based on a standard curve.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Collect cell culture supernatant.

-

Perform a liquid-liquid extraction to isolate steroids.[14]

-

Analyze the extracted samples using an LC-MS/MS system equipped with a triple quadrupole mass spectrometer.[14][15]

-

Testosterone is identified and quantified based on its specific retention time and mass-to-charge ratio transitions.[14] This method offers higher specificity and sensitivity compared to ELISA.

-

Analysis of Signaling Pathways

-

Western Blotting for Protein Expression:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, AR, 3β-HSD, 17β-HSD) and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software.

-

-

Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Isolate total RNA from treated cells using a suitable kit.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers for target genes (e.g., AR, EGFR, HSD3B1, HSD17B3) and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of Compound X on Testosterone Production in Stromal Cells

| Treatment Group | Concentration (nM) | Testosterone (ng/mL) ± SD | % Change from Control |

| Vehicle Control | 0 | 1.5 ± 0.2 | 0 |

| Compound X | 0.1 | 1.8 ± 0.3 | +20 |

| Compound X | 1 | 2.5 ± 0.4 | +67 |

| Compound X | 10 | 4.2 ± 0.5 | +180 |

| Compound X | 100 | 4.5 ± 0.6 | +200 |

Table 2: Effect of Compound X on the Expression of Key Genes in Testosterone Synthesis

| Treatment Group | Concentration (nM) | Relative AR mRNA Expression (Fold Change) | Relative HSD17B3 mRNA Expression (Fold Change) |

| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| Compound X | 10 | 1.8 ± 0.3 | 2.5 ± 0.4 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothetical signaling pathway of Compound X.

Caption: Experimental workflow for investigating Compound X.

Caption: Logical flow for compound screening.

Conclusion

This technical guide provides a comprehensive framework for the investigation of a novel compound, such as the hypothetical "Compound X," on testosterone production in stromal cells. By employing the detailed experimental protocols, adhering to the structured data presentation, and utilizing the visualized workflows and pathways, researchers can systematically elucidate the compound's mechanism of action. While no public data exists for "this compound," this template serves as a robust starting point for any scientific inquiry into the modulation of stromal cell steroidogenesis. Future studies would involve in vivo models to validate the in vitro findings and assess the therapeutic potential of promising compounds.

References

- 1. The Role of Androgen Hormones in Early Follicular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The production of progesterone, androgens, and estrogens by granulosa cells, thecal tissue, and stromal tissue from human ovaries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stromal androgen and hedgehog signaling regulates stem cell niches in pubertal prostate development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. news-medical.net [news-medical.net]

- 7. Physiology, Testosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Testosterone [med.uc.edu]

- 9. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Testosterone metabolism in primary cultures of epithelial cells and stroma from benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. linear.es [linear.es]

- 13. monobind.com [monobind.com]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. academic.oup.com [academic.oup.com]

The Oral Frontier: A Technical Guide to Investigating the Activity of FSHR Allosteric Agonists

For Researchers, Scientists, and Drug Development Professionals

The quest for orally active, small molecule agonists of the Follicle-Stimulating Hormone Receptor (FSHR) represents a paradigm shift in reproductive medicine. Moving beyond the era of injectable gonadotropins, these allosteric modulators promise enhanced patient convenience and potentially more controlled and individualized ovarian stimulation protocols. This technical guide provides an in-depth overview of the core methodologies and data interpretation necessary for the preclinical investigation of these novel compounds, with a focus on assessing their oral activity and efficacy.

Core Concepts: FSHR Signaling and Allosteric Modulation

The FSHR, a member of the G protein-coupled receptor (GPCR) superfamily, is pivotal in regulating gametogenesis.[1] Its activation by the endogenous ligand, Follicle-Stimulating Hormone (FSH), primarily triggers the Gαs protein-mediated signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) by adenylyl cyclase.[2] This, in turn, activates Protein Kinase A (PKA) and downstream effectors like the cAMP response element-binding protein (CREB).[3] The FSHR can also signal through other pathways, including those involving Gαq, Gαi, and β-arrestins, which can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) MAP kinase pathway.[2][3]

Allosteric agonists bind to a site on the receptor distinct from the orthosteric site where FSH binds.[4][5] This interaction induces a conformational change that activates the receptor, mimicking the effect of the natural ligand.[4] Some allosteric modulators may act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous ligand, while others are full agonists in their own right.[6][7][8]

Below is a diagram illustrating the primary FSHR signaling pathways.

Experimental Investigation of Oral Activity: A Step-by-Step Workflow

The preclinical assessment of an orally active FSHR allosteric agonist involves a multi-tiered approach, progressing from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Impact of TOP5668 on Estradiol (B170435) Production in Granulosa Cells

This technical guide provides a comprehensive overview of the small molecule this compound and its significant impact on estradiol production within ovarian granulosa cells. This compound has been identified as a potent and highly selective allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), presenting a promising alternative to traditional recombinant gonadotropin therapies for infertility.

Core Mechanism of Action: FSHR Agonism

This compound functions as an orally active, small molecule allosteric agonist for the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Unlike the endogenous ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor. This binding event mimics the biological activity of FSH, initiating the downstream signaling cascade responsible for follicular development and steroidogenesis.[1]

Granulosa cells are the primary site of estrogen synthesis within the ovarian follicle.[3][4] The production of 17β-estradiol is a critical process for follicular growth, maturation, and the regulation of the menstrual cycle.[4][5] This synthesis is critically dependent on the activation of the FSHR.

The canonical signaling pathway initiated by FSHR activation in granulosa cells proceeds as follows:

-

Receptor Activation: Binding of an agonist (FSH or this compound) to the FSHR, a G protein-coupled receptor (GPCR), induces a conformational change.

-

G Protein Activation: The activated receptor stimulates the Gαs subunit of its associated G protein.

-

cAMP Production: Gαs activates adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

Gene Transcription: PKA phosphorylates and activates various transcription factors, including CREB (cAMP response element-binding protein).

-

Aromatase Expression: These transcription factors drive the expression of key genes involved in steroidogenesis, most notably CYP19A1, the gene encoding the enzyme aromatase.[3][6]

-

Estradiol Synthesis: Aromatase catalyzes the conversion of androgens (androstenedione and testosterone), supplied by the neighboring theca cells, into estrogens (estrone and estradiol).[3]

This cascade demonstrates that by activating the FSHR, this compound directly stimulates the cellular machinery responsible for estradiol production.

Quantitative Data on Estradiol Production

In vitro studies have consistently demonstrated the efficacy of this compound in stimulating estradiol production. The compound has been evaluated in both rat and human granulosa cell cultures, showing a robust, concentration-dependent effect.

| Cell Type | Compound | Observation | Potency/Efficacy Metric | Reference |

| Cultured Rat Granulosa Cells | This compound | Stimulated concentration-dependent increases in estradiol production. | - | [1] |

| Pooled Human Granulosa-Lutein Cells | This compound | Exhibited greater potency than a related compound, TOP5300. | 10-fold more potent than TOP5300. | [1] |

| CHO cells (transfected) | This compound | Showed sole agonistic activity at the FSH receptor. | No detectable LH/CGR activity. | [1][2] |

These findings underscore the high potency and specificity of this compound. Its ability to robustly stimulate estradiol production in human granulosa cells, combined with its high selectivity for the FSHR, makes it a strong candidate for clinical development.[1][2]

Experimental Protocols

The following section outlines the methodologies typically employed to assess the impact of this compound on granulosa cell function.

3.1. Granulosa Cell Isolation and Culture

-

Source: Human granulosa-lutein (GL) cells are often obtained from patients undergoing controlled ovarian stimulation for in-vitro fertilization (IVF).[7] Alternatively, primary granulosa cells can be isolated from immature female rats.[1]

-

Isolation: Follicular aspirates are processed to isolate granulosa cells. This may involve density gradient centrifugation or other cell separation techniques.

-

Culture: Cells are plated in 96-well plates or other suitable culture vessels. They are cultured in a specialized medium, such as DMEM-F12, supplemented with serum and antibiotics.

-

Resensitization: A crucial step for human GL cells is a culture period of approximately 7 days. This allows the cells, which have been exposed to high levels of gonadotropins in vivo, to regain their responsiveness to FSH stimulation.[2][7]

3.2. Cell Stimulation and Estradiol Assay

-

Starvation/Preparation: Before stimulation, the growth medium is replaced with a serum-free stimulation medium. This medium is supplemented with an androgen substrate, typically 10⁻⁷ M androstenedione, which is required for aromatase to produce estradiol.[2]

-

Treatment: Cells are treated with a range of concentrations of this compound. Parallel treatments include a vehicle control (e.g., DMSO), a negative control, and a positive control, such as recombinant human FSH (rh-FSH).

-

Incubation: The cells are incubated with the compounds for a defined period, typically 24 to 48 hours, to allow for gene expression, protein synthesis, and steroid production.

-

Supernatant Collection: After incubation, the culture medium (supernatant) is collected.

-

Estradiol Measurement: The concentration of estradiol in the collected supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Conclusion and Future Directions

This compound represents a significant advancement in the field of reproductive pharmacology. As a highly potent and selective oral FSHR allosteric agonist, it effectively stimulates estradiol production in ovarian granulosa cells by activating the canonical cAMP/PKA signaling pathway.[1] The preclinical data strongly support its potential as a more convenient and patient-friendly alternative to injectable FSH for ovulation induction and controlled ovarian stimulation.[1] Further clinical investigation is warranted to fully characterize its safety and efficacy profile in human subjects. The development of such oral agents could revolutionize fertility treatment protocols.

References

- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen disorders: Interpreting the abnormal regulation of aromatase in granulosa cells (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies [mdpi.com]

- 5. Estradiol production of granulosa cells is unaffected by the physiological mix of nonesterified fatty acids in follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Granulosa cell genes that regulate ovarian follicle development beyond the antral stage: the role of estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

TOP5668: A Highly Selective Allosteric Agonist of the Follicle-Stimulating Hormone Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and mechanism of action of TOP5668, a novel, orally active small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). All data and protocols are derived from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and drug development applications.

Introduction to this compound and FSHR

The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproductive function.[1][2][3] Activation of FSHR by its endogenous ligand, follicle-stimulating hormone (FSH), is essential for follicular development in females and spermatogenesis in males.[2][3] Small molecule allosteric modulators of FSHR, such as this compound, represent a promising therapeutic alternative to injectable gonadotropins for the treatment of infertility.[4][5] Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, offering the potential for improved selectivity and unique pharmacological profiles.[6][7] this compound has been identified as a highly selective allosteric agonist with exclusive activity at the FSHR.[4][5]

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for FSHR has been demonstrated through a series of in vitro cell-based assays. Its activity was compared with that of a related compound, TOP5300, which exhibits mixed agonism for both FSHR and the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR). The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound and TOP5300 in CHO Cells Stably Expressing Glycoprotein Hormone Receptors

| Compound | Receptor | EC50 (M) | % Maximal Response (vs. hFSH) |

| This compound | hFSHR | 2.20 ± 0.19 E-09 | 100.75 ± 0.51 |

| TOP5300 | hFSHR | 9.72 ± 0.74 E-09 | 98.4 ± 0.31 |

| hFSH | hFSHR | 6.42 ± 0.81 E-13 | 100 |

Data from cAMP accumulation assays in Chinese Hamster Ovary (CHO) cells.[4]

Table 2: In Vitro Activity of this compound and TOP5300 in Primary Rat Granulosa and Leydig Cells

| Compound | Assay | EC50 (M) | % Maximal Response |

| This compound | Estradiol (B170435) Production (Granulosa Cells) | 1.75 ± 0.54 E-07 (+EC20 FSH) | 125 ± 12 |

| This compound | Testosterone (B1683101) Production (Leydig Cells) | Very little activity | Not applicable |

| TOP5300 | Estradiol Production (Granulosa Cells) | 8.68 ± 1.26 E-07 | 65 ± 6 |

| TOP5300 | Testosterone Production (Leydig Cells) | 6.52 E-06 | Not specified |

Data from primary cell cultures. The estradiol production assay indicates FSHR activity, while the testosterone production assay in Leydig cells, which primarily express LHCGR, indicates LHCGR activity.[4]

Table 3: Potency of this compound and TOP5300 in Human Granulosa-Lutein Cells

| Compound | Assay | EC50 (nM) |

| This compound | Estradiol Production | 15 |

| TOP5300 | Estradiol Production | 474 |

Data from pooled human granulosa-lutein cells.[4]

The data clearly indicates that while TOP5300 shows activity at both FSHR and LHCGR, this compound's activity is exclusively directed towards FSHR, with no detectable agonism at the LHCGR.[4][5][8]

Signaling Pathway of FSHR Activation by this compound

Upon binding of an agonist, FSHR undergoes a conformational change that activates intracellular signaling cascades.[3] The primary pathway involves the activation of the Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] As an allosteric agonist, this compound binds to a site within the transmembrane domain of the FSHR, inducing a conformational change that mimics the action of FSH and initiates this signaling cascade.[4]

Caption: FSHR signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of this compound.

In Vitro cAMP Accumulation Assay in CHO Cells

This assay quantifies the ability of a compound to stimulate the production of cAMP in cells engineered to express a specific receptor.

Objective: To determine the EC50 of this compound at the human FSHR, LHCGR, and Thyroid Stimulating Hormone Receptor (TSHR).

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human FSHR, LHCGR, or TSHR are cultured to near confluency.

-

Cell Preparation: Cells are harvested and resuspended in a stimulation buffer.

-

Assay Plate Preparation: Varying concentrations of this compound, TOP5300, or the respective endogenous ligands (hFSH, hCG, hTSH) are added to a 384-well plate.

-

Cell Stimulation: The cell suspension, containing a phosphodiesterase inhibitor such as IBMX (400 µM), is added to the assay plate.[4] The plates are incubated at 37°C for 1 hour.[4]

-

cAMP Measurement: Intracellular cAMP levels are measured using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.[4] This competitive immunoassay involves a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The fluorescence signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

Caption: Experimental workflow for the in vitro cAMP accumulation assay.

Estradiol Production Assay in Primary Rat Granulosa Cells

This assay measures a key physiological downstream effect of FSHR activation in ovarian cells.

Objective: To assess the functional potency of this compound in a primary cell model.

Methodology:

-

Cell Isolation and Culture: Granulosa cells are isolated from immature female rats treated with diethylstilbestrol (B1670540) (DES). The cells are cultured overnight at 37°C in media containing 5% FBS.[4]

-

Treatment: The culture medium is replaced with serum-free media containing androstenedione (B190577) (100 nM) as a substrate for estradiol synthesis.[4] The cells are then treated with varying concentrations of this compound or rec-hFSH, either alone or in the presence of a low concentration of rec-hFSH (EC20).[4]

-

Incubation: The cells are incubated for 24 hours.[4]

-

Estradiol Measurement: The concentration of 17β-estradiol in the culture supernatant is determined by ELISA.[4]

-

Data Analysis: Dose-response curves are plotted to determine the EC50 of this compound for estradiol production.

Testosterone Production Assay in Primary Rat Leydig Cells

This assay is used to evaluate the activity of compounds at the LHCGR, which is highly expressed in Leydig cells.

Objective: To determine if this compound has any agonist activity at the LHCGR.

Methodology:

-

Cell Isolation: Leydig cells are isolated from the testes of adult male rats.

-

Treatment: The isolated cells are incubated with varying concentrations of this compound, TOP5300, or hCG.

-

Incubation: The cells are incubated for 3 hours.[4]

-

Testosterone Measurement: The amount of testosterone secreted into the supernatant is measured.[4]

-

Data Analysis: The testosterone production in response to different concentrations of the test compounds is plotted to assess LHCGR activation.

Conclusion

The comprehensive in vitro characterization of this compound demonstrates its high potency and remarkable selectivity as an allosteric agonist for the Follicle-Stimulating Hormone Receptor. Quantitative data from both recombinant cell lines and primary cells confirm that this compound exclusively activates FSHR-mediated signaling pathways with no detectable off-target activity at the closely related LHCGR.[4][5][8] This high degree of selectivity makes this compound a valuable tool for researchers studying FSHR biology and a promising candidate for the development of novel oral therapies for infertility.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of TOP5668 in Rat Superovulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research on TOP5668, a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The focus is on its application in inducing superovulation in rats, a critical process in reproductive biology research and assisted reproductive technologies. This document synthesizes available data, details experimental methodologies, and visualizes key biological and experimental processes to support further research and development in this area.

Quantitative Data Summary

The preclinical efficacy of this compound in promoting follicular development and superovulation in immature rats has been demonstrated through the quantification of cumulus oocyte complexes (COCs) retrieved following treatment. The data indicates a dose-dependent increase in the number of COCs, reaching a plateau at higher doses.

Table 1: In Vivo Efficacy of this compound on Superovulation in Immature Rats [1]

| Treatment Group | Dose of this compound (mg/kg, oral) | Mean Number of COCs Retrieved (± SEM) |

| Control (Vehicle + low dose FSH) | 0 | Data not provided, but implied to be baseline |

| This compound | 2.5 | Increased follicular growth and maturation |

| This compound | 5 | Plateau in COC retrieval |

| This compound | 10 | Sustained increase in COC retrieval |

| This compound | 20 | Further slight increase in COC retrieval |

Note: The original study mentions that a low dose of recombinant human FSH (rec-hFSH) was co-administered to provide a baseline level of FSH activity. All treatment groups, including the control, received this low dose of FSH and a subsequent dose of human chorionic gonadotropin (hCG) to induce ovulation.

Experimental Protocols

This section details the methodologies for the key in vitro and in vivo experiments cited in the preclinical evaluation of this compound.

In Vitro FSHR Activation Assay

Objective: To determine the functional activity of this compound as an FSHR agonist by measuring cyclic adenosine (B11128) monophosphate (cAMP) production.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human FSH receptor (CHO-FSHR cells) are cultured in appropriate media until they reach optimal confluency.[1][2]

-

Compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in the assay buffer.

-

Assay Procedure:

-

CHO-FSHR cells are seeded into multi-well plates and incubated.

-

The cells are then treated with different concentrations of this compound in the presence of a very low concentration of rec-hFSH (e.g., 0.16 pM). This low concentration of the natural ligand helps in identifying positive allosteric modulators.[1]

-

A known FSHR agonist is used as a positive control, and a vehicle-only group serves as a negative control.

-

The cells are incubated for a specified period (e.g., 1 hour) at 37°C.

-

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on principles like competitive immunoassay or fluorescence resonance energy transfer (FRET).

-

Data Analysis: The concentration-response curves are plotted, and parameters such as EC50 (half-maximal effective concentration) are calculated to determine the potency of this compound.

In Vitro Estradiol Production Assay

Objective: To assess the ability of this compound to stimulate steroidogenesis in ovarian granulosa cells, a key function of FSH.

Methodology:

-

Granulosa Cell Isolation: Granulosa cells are isolated from the ovaries of immature female rats (e.g., Sprague-Dawley rats, 25-28 days old) that have been primed with diethylstilbestrol (B1670540) (DES) to stimulate follicular development.

-

Cell Culture: The isolated granulosa cells are cultured in a serum-free medium supplemented with appropriate factors for a defined period to allow for recovery and responsiveness to gonadotropins.

-

Treatment: The cultured granulosa cells are treated with varying concentrations of this compound, with or without a low concentration of rec-hFSH.

-

Sample Collection: After a 24-hour incubation period, the culture medium is collected.[3]

-

Estradiol Measurement: The concentration of 17β-estradiol in the collected medium is quantified using a specific and sensitive method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: Estradiol production in response to different concentrations of this compound is plotted to determine the compound's efficacy in stimulating steroidogenesis.

In Vivo Superovulation Induction in Immature Rats

Objective: To evaluate the in vivo efficacy of orally administered this compound in inducing superovulation.

Methodology:

-

Animal Model: Immature female rats (e.g., 21-23 days old) are used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a few days before the experiment.

-

Treatment Protocol:

-

Day 1: Animals receive an oral gavage of this compound dissolved in a suitable vehicle (e.g., 20% solutol) at doses ranging from 2.5 to 20 mg/kg. This is administered along with a subcutaneous injection of a low dose of rec-hFSH (e.g., 0.29 IU).[1]

-

Day 1-2: The low-dose FSH injections are repeated (e.g., a total of four injections).[1]

-

Day 3: To induce ovulation of the mature follicles, a subcutaneous injection of human chorionic gonadotropin (hCG) (e.g., 1.75 IU) is administered. A second hCG injection may be given.[1]

-

-

Oocyte Retrieval: Approximately 18-24 hours after the hCG injection, the rats are euthanized. The oviducts are dissected out, and the cumulus oocyte complexes (COCs) are flushed from the ampulla using a suitable medium.

-

COC Quantification: The retrieved COCs are counted under a stereomicroscope.

-

Data Analysis: The mean number of COCs per rat for each treatment group is calculated and compared to the control group to determine the superovulatory effect of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and procedures involved in the preclinical research of this compound.

FSH Receptor Signaling Pathway with Allosteric Agonism

Caption: FSHR signaling via natural and allosteric agonists.

Experimental Workflow for In Vivo Superovulation Study

Caption: Workflow for this compound-induced superovulation in rats.

Logical Relationship of In Vitro and In Vivo Studies

Caption: Relationship between in vitro and in vivo this compound studies.

References

The chemical structure and properties of TOP5668

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Novel FSH Receptor Agonist.

This technical guide provides a comprehensive overview of TOP5668, an orally active, small molecule allosteric agonist of the follicle-stimulating hormone receptor (FSHR). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of non-peptidic gonadotropin receptor modulators.

Chemical Structure and Physicochemical Properties

This compound is a dihydropyrazole derivative with the molecular formula C30H29Cl2N5O5.[1] It has a molecular weight of 610.49 g/mol and is identified by the CAS number 1850256-71-1.[1] The compound is a white to off-white solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H29Cl2N5O5 | [1] |

| Molecular Weight | 610.49 g/mol | [1] |

| CAS Number | 1850256-71-1 | [1] |

| Appearance | Solid, White to off-white | [1] |

| Solubility | In Vitro: DMSO : 50 mg/mL (81.90 mM) | [1] |

| SMILES | O=C(C1=CC(OC)=NC(C2=CC3=C(C=C2OC)OCC4=C3N(C5=CC(Cl)=CC(Cl)=C5)N=C4C(N(C(C)(C)C)C)=O)=C1)N | [1] |

Below is a 2D representation of the chemical structure of this compound, generated from its SMILES string.

Caption: 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2][3] Unlike the endogenous ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor, inducing a conformational change that leads to its activation.[3] This activation of the FSHR, a G protein-coupled receptor, primarily stimulates the Gαs-protein pathway.

The binding of this compound to the FSHR initiates a signaling cascade that begins with the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, culminating in various cellular responses, including the production of key steroid hormones.[2]

Caption: FSHR Signaling Pathway Activated by this compound.

In Vitro and In Vivo Properties

This compound has been demonstrated to be a potent activator of the FSHR in various cell-based assays and has shown efficacy in animal models.

In Vitro Activity

In Chinese hamster ovary (CHO) cells transfected with the human FSHR, this compound demonstrated potent agonist activity with a reported EC50 of 2.2 ± 0.19 nM.[2] Furthermore, in human granulosa-lutein cells, this compound stimulated 17β-estradiol production with an EC50 of 15 nM.[2]

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | Parameter | Value | Reference |

| FSHR Activation | CHO cells | EC50 (cAMP production) | 2.2 ± 0.19 nM | [2] |

| Estradiol Production | Human Granulosa-Lutein Cells | EC50 | 15 nM | [2] |

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating the oral bioavailability of this compound.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | AUCINF_obs (ng·h/mL) | t1/2 (h) | Cmax (ng/mL) | F (%) | Reference |

| Rat | 10 | 2655 | 5.1 | 237 | 20 | [1] |

| Mouse | 5 | 5533 | 2.5 | 1133 | 22 | [1] |

| Dog | 10 | 8719 | 391 | 32 | - | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

cAMP Production Assay in CHO Cells

This protocol describes the measurement of intracellular cAMP levels in CHO cells stably expressing the human FSH receptor following treatment with this compound.

Materials:

-

CHO-K1 cells stably transfected with the human FSHR

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics

-

This compound

-

Forskolin (positive control)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

HTRF cAMP detection kit (e.g., from Cisbio)

-

White 384-well microplates

-

Multimode plate reader with HTRF capability

Procedure:

-

Cell Seeding: Seed the CHO-hFSHR cells into white 384-well plates at a density of approximately 4,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor like IBMX.

-

Cell Stimulation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 30-60 minutes at 37°C.

-

Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP antibody-cryptate) to each well as per the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.

-

Data Acquisition: Read the plate on a multimode plate reader using an HTRF protocol (excitation at 320-340 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the fluorescence signals at 665 nm and 620 nm. The amount of cAMP is inversely proportional to this ratio. Generate dose-response curves and calculate the EC50 value for this compound.

Estradiol Production Assay in Rat Granulosa Cells

This protocol details the measurement of estradiol secreted by cultured rat granulosa cells in response to this compound.

Materials:

-

Immature female rats (e.g., Sprague-Dawley)

-

Diethylstilbestrol (DES) for in vivo priming

-

Cell culture medium (e.g., McCoy's 5A) with supplements

-

This compound

-

Testosterone (as a substrate for aromatase)

-

Estradiol ELISA kit

-

96-well cell culture plates

-

ELISA plate reader

Procedure:

-

Granulosa Cell Isolation: Prime immature female rats with DES for several days. Isolate ovaries and puncture follicles to release granulosa cells.

-

Cell Culture: Plate the isolated granulosa cells in 96-well plates and culture for 24-48 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound in the presence of a saturating concentration of testosterone.

-

Supernatant Collection: After a 48-72 hour incubation period, collect the cell culture supernatant.

-

Estradiol Measurement: Quantify the concentration of estradiol in the supernatant using a competitive ELISA kit according to the manufacturer's protocol. Briefly, this involves adding the supernatant to wells coated with an anti-estradiol antibody, followed by the addition of an enzyme-conjugated estradiol. After incubation and washing steps, a substrate is added, and the color development is measured at 450 nm.

-

Data Analysis: Construct a standard curve using known concentrations of estradiol. Determine the estradiol concentrations in the samples and plot them against the this compound concentrations to determine the EC50.

Experimental Workflow

The general workflow for evaluating the in vitro activity of this compound is depicted below.

References

TOP5668: A Novel Oral FSHR Agonist for Infertility Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of infertility treatment, the development of orally active, small-molecule drugs that can mimic the effects of gonadotropins represents a significant advancement. TOP5668 has emerged from preclinical studies as a potent and highly selective allosteric agonist of the follicle-stimulating hormone receptor (FSHR).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to support further research into its potential applications in infertility. As an orally bioavailable agent, this compound offers a promising alternative to injectable recombinant human FSH (rec-hFSH), potentially simplifying treatment protocols for patients undergoing ovulation induction or controlled ovarian stimulation.[1][2]

Core Mechanism of Action

This compound functions as a selective allosteric agonist of the FSH receptor, a G-protein coupled receptor (GPCR).[1][2][3] Unlike the endogenous ligand FSH, which binds to the orthosteric site, this compound binds to an allosteric site on the receptor, inducing a conformational change that triggers downstream signaling.[1] Its primary signaling cascade involves the activation of the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This cascade is the canonical pathway for FSHR activation, which in granulosa cells, stimulates steroidogenesis and follicular development.[1][4]

Signaling Pathway of FSH Receptor Activation

The binding of an agonist, such as this compound, to the FSHR initiates a cascade of intracellular events crucial for its biological effects. The diagram below illustrates the key steps in this signaling pathway.

Preclinical Data

This compound has demonstrated significant efficacy in in vitro and in vivo preclinical models, highlighting its potential as a selective FSHR agonist.

In Vitro Activity

The in vitro activity of this compound was assessed in various cell-based assays. Its selectivity and potency were compared with a related compound, TOP5300, and rec-hFSH.

Table 1: In Vitro Receptor Selectivity and Potency of this compound

| Cell Line | Receptor Transfected | Assay | This compound Activity | Comparator (TOP5300) |

| CHO | FSHR | cAMP Production | Allosteric Agonist | Mixed FSHR Agonist / LHR Agonist |

| CHO | LH/CGR | cAMP Production | No Activity | Agonist Activity |

| CHO | TSHR | cAMP Production | No Activity | Not Reported |

Data sourced from Sriraman et al.[1]

Table 2: In Vitro Efficacy of this compound in Rat and Human Granulosa Cells

| Cell Type | Parameter Measured | This compound EC50 | Comparator (TOP5300) EC50 | Key Finding |

| Rat Granulosa Cells | Estradiol (B170435) Production | More potent than TOP5300 | 5-fold less potent than this compound | This compound stimulates concentration-dependent estradiol production.[1] |

| Human Granulosa-Lutein Cells | Estradiol Production | 15 nM | 474 nM | This compound is approximately 30-fold more potent than TOP5300.[1] |

Data sourced from Sriraman et al.[1]

In Vivo Activity

In vivo studies in rats have confirmed the ability of this compound to stimulate follicular development, a key process in female fertility.

Table 3: In Vivo Efficacy of this compound in Immature Rats

| Animal Model | Treatment | Outcome | Efficacy |

| Immature Rats | This compound | Follicular Development | Stimulated follicular development to the same efficacy as rec-hFSH.[1][2] |

Data sourced from Sriraman et al.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro cAMP Assay in Transfected CHO Cells

Objective: To determine the receptor selectivity and agonist activity of this compound.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected with individual human glycoprotein (B1211001) hormone receptors (FSHR, LH/CGR, or TSHR).

-

Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 20% solutol) to create a stock solution.[1] Serial dilutions are prepared to generate a concentration-response curve.

-

Assay Procedure:

-

Transfected CHO cells are plated in 96-well plates and allowed to adhere.

-

The cells are then treated with varying concentrations of this compound or a reference agonist.

-

The incubation is carried out for a specified period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).

-

Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the EC50 value.

Estradiol Production Assay in Cultured Granulosa Cells

Objective: To assess the steroidogenic activity of this compound in primary granulosa cells.

Methodology:

-

Granulosa Cell Isolation:

-

Rat Granulosa Cells: Immature female rats are treated with diethylstilbestrol (B1670540) (DES) to stimulate follicular development. Ovaries are then collected, and granulosa cells are isolated by follicular puncture.

-

Human Granulosa-Lutein Cells: Cells are obtained from follicular aspirates of patients undergoing controlled ovarian stimulation for in vitro fertilization (IVF).[1]

-

-

Cell Culture: Isolated granulosa cells are cultured in a suitable medium (e.g., DMEM:F-12) supplemented with serum and antibiotics.[1]

-

Compound Treatment: After an initial culture period to allow for recovery and regain of gonadotropin responsiveness, the cells are treated with various concentrations of this compound, TOP5300, or rec-hFSH.[1][5]

-

Estradiol Measurement: After a defined incubation period (e.g., 48-72 hours), the cell culture medium is collected, and the concentration of estradiol is determined using a specific immunoassay (e.g., ELISA or RIA).

-

Data Analysis: Estradiol production is plotted against the compound concentration to generate dose-response curves and calculate EC50 values.

In Vivo Follicular Development Study in Immature Rats

Objective: To evaluate the in vivo efficacy of orally administered this compound on follicular growth.

Methodology:

-

Animal Model: Immature female rats (e.g., 21-23 days old) are used.

-

Compound Administration: this compound is formulated for oral gavage (e.g., in 20% solutol).[1] The compound is administered daily for a specified number of days. A control group receives the vehicle, and a positive control group receives daily injections of rec-hFSH.

-

Ovarian Tissue Collection: At the end of the treatment period, the rats are euthanized, and their ovaries are collected and weighed.

-

Histological Analysis: One ovary from each animal is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin). The number and size of different follicular stages (preantral, antral, preovulatory) are quantified by microscopic examination.

-

Data Analysis: Ovarian weights and follicle counts are compared between the different treatment groups to assess the effect of this compound on folliculogenesis.

Experimental Workflow Overview

The following diagram provides a high-level overview of the preclinical evaluation process for a novel FSHR agonist like this compound.

Future Directions and Clinical Perspective

While the preclinical data for this compound is compelling, it was designated as a backup molecule to TOP5300, and as such, extensive safety and toxicology studies have not been pursued.[1] There is currently no publicly available information on any clinical trials involving this compound. Further investigation into its long-term safety profile and efficacy in primate models would be necessary before it could be considered for clinical development. However, the high potency and selectivity of this compound make it a valuable research tool for studying FSHR signaling and ovarian physiology. For drug development professionals, the success of this compound in preclinical models provides a strong rationale for the continued exploration of small-molecule, orally active FSHR agonists for the treatment of infertility.

References

- 1. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Action of FSH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]

- 4. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TOP5668 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of TOP5668, a novel, orally active, and selective allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), in mouse models of reproductive biology and infertility.

Introduction

This compound is a small molecule that mimics the biological activity of the endogenous Follicle-Stimulating Hormone (FSH).[1][2] Preclinical studies have demonstrated its efficacy in stimulating follicular development and inducing superovulation in rodents.[1][3][4] As an orally bioavailable compound, this compound presents a significant advantage over traditional recombinant FSH (rec-hFSH) therapies, which require parenteral administration. These protocols are designed to guide researchers in utilizing this compound for studies related to fertility, ovarian stimulation, and other FSH-dependent physiological processes in mouse models.

Mechanism of Action

This compound acts as a selective allosteric agonist at the FSHR, a G-protein coupled receptor (GPCR).[1][2] Upon binding, it activates the receptor, primarily through the Gαs protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5][6] PKA then phosphorylates various downstream targets, including transcription factors like CREB, which ultimately stimulates the expression of genes involved in steroidogenesis (e.g., estradiol (B170435) production) and folliculogenesis.[5] The FSHR can also signal through other pathways, including those involving ERK and PI3K/Akt, which are associated with cell proliferation and survival.[6]

Figure 1: Simplified FSHR signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Species | Assay | EC50 | Reference |

| CHO cells (hFSHR) | Human | cAMP Production | ~1.5 nM | [1] |

| Granulosa Cells | Rat | Estradiol Production | ~10.5 nM | [3] |

| Granulosa-lutein Cells | Human | Estradiol Production | ~15 nM | [3] |

Table 2: In Vivo Efficacy of this compound in Immature Rats (Oral Administration)

| Dose (mg/kg) | Endpoint | Observation | Reference |

| 2.5 | Follicular Growth & Maturation | Minimum effective dose | [3] |

| 5 | Oocyte Retrieval | Plateau in the number of cumulus-oocyte complexes retrieved | [3] |

| 10 | Oocyte Retrieval | Similar efficacy to 5 mg/kg | [3] |

| 20 | Oocyte Retrieval | Slight increase compared to 5 and 10 mg/kg | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound formulation suitable for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Vehicle Preparation: A commonly used vehicle for oral gavage in rodents consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] To prepare 1 mL of this vehicle:

-

In a sterile microcentrifuge tube, combine 400 µL of PEG300 and 100 µL of DMSO.

-

Add 50 µL of Tween-80 and mix thoroughly.

-

Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until a clear, homogenous solution is formed.

-

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration that allows for the desired final dosing concentration. For example, to prepare a 5 mg/mL dosing solution, a 50 mg/mL stock in DMSO can be made.

-

Final Formulation:

-

Based on the desired final concentration, calculate the volume of the this compound stock solution needed.

-

Add the calculated volume of the this compound stock to the prepared vehicle. For example, to make 1 mL of a 5 mg/mL solution from a 50 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.

-

Vortex the final formulation thoroughly to ensure complete dissolution and a homogenous mixture.

-

Note: Always prepare fresh dosing solutions on the day of administration.

-

Protocol 2: Superovulation Induction in Immature Female Mice using this compound

This protocol is an adapted procedure for inducing superovulation in immature female mice using this compound, based on its FSH-mimetic activity and standard superovulation techniques.[8][9][10]

Animals:

-

Immature female mice (e.g., C57BL/6 or other desired strain), 3-4 weeks of age.

-

Stud male mice of proven fertility, at least 8 weeks old.

Materials:

-

This compound formulation (prepared as in Protocol 1)

-

Human Chorionic Gonadotropin (hCG)

-